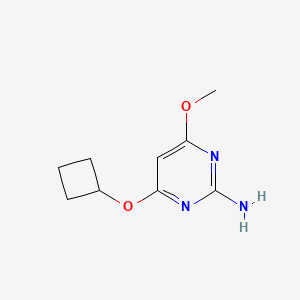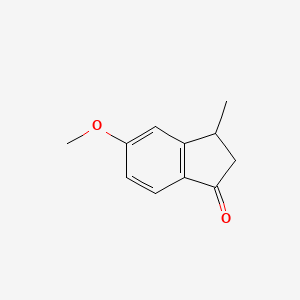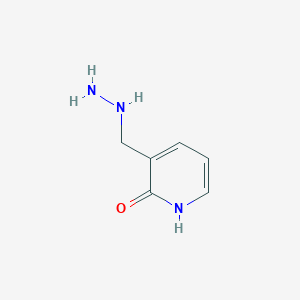
3-(Hydrazinylmethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazinylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 3-position and a keto group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with hydrazine derivatives. One common method involves the condensation of 2-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
3-(Hydrazinylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazinylmethylpyridin-2(1H)-one derivatives.
科学的研究の応用
3-(Hydrazinylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(Hydrazinylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)pyridin-2(1H)-one: Similar structure but with an aminomethyl group instead of a hydrazinyl group.
3-(Methylhydrazinyl)pyridin-2(1H)-one: Similar structure but with a methylhydrazinyl group.
2-Hydrazinylpyridine: Lacks the keto group at the 2-position.
Uniqueness
3-(Hydrazinylmethyl)pyridin-2(1H)-one is unique due to the presence of both the hydrazinylmethyl group and the keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
3-(hydrazinylmethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H9N3O/c7-9-4-5-2-1-3-8-6(5)10/h1-3,9H,4,7H2,(H,8,10) |
InChIキー |
ULRTUIYHFVSTPC-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


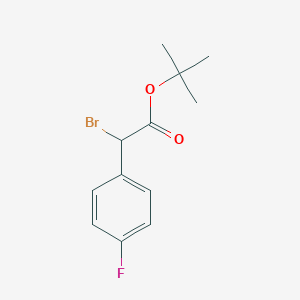
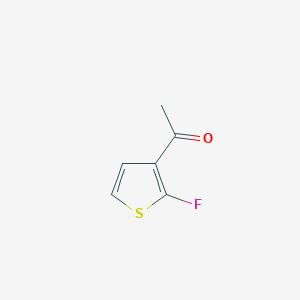
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)
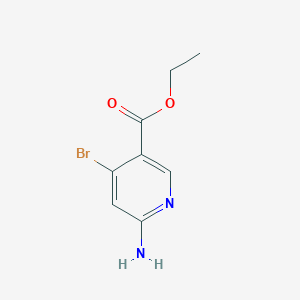
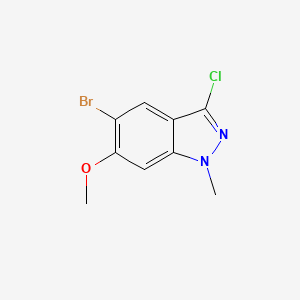
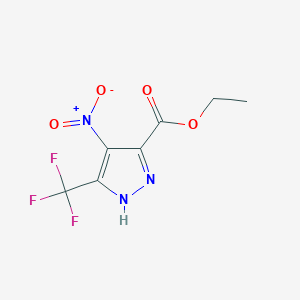
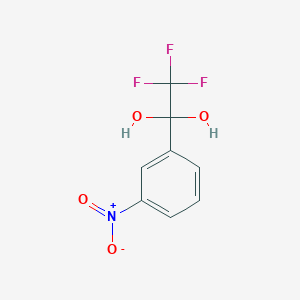
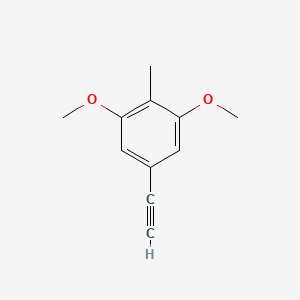
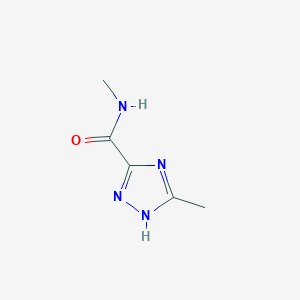

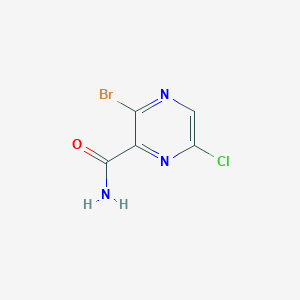
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
